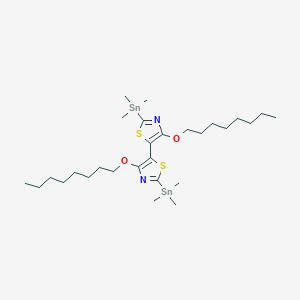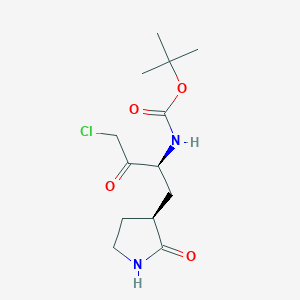![molecular formula C7H9BrO2 B8265159 4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8265159.png)
4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H9BrO2 and a molecular weight of 205.05 g/mol. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which consists of a six-membered ring with a bridgehead bromine atom and a carboxylic acid functional group.
Métodos De Preparación
The synthesis of 4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid involves several key steps:
Bromination of Cyclohexene: Cyclohexene is brominated in the presence of sulfuric acid to form 4-bromocyclohexene.
Formation of 4-Bromocyclohexanol: The 4-bromocyclohexene is then treated with sodium hydroxide to produce 4-bromocyclohexanol.
Conversion to 4-Bromobicyclo[2.1.1]hexane: The 4-bromocyclohexanol is heated with sodium bicarbonate to yield 4-bromobicyclo[2.1.1]hexane.
Oxidation: Finally, the 4-bromobicyclo[2.1.1]hexane is oxidized using sodium hypochlorite to form this compound.
Análisis De Reacciones Químicas
4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions, which can be used to create more complex molecules.
Common reagents used in these reactions include sodium hydroxide, sodium hypochlorite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new bio-active compounds.
Biology and Medicine: Its unique structure makes it a valuable tool for studying molecular interactions and developing new pharmaceuticals.
Industry: While not widely used in industrial applications, it has potential for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid is not well-documented, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use.
Comparación Con Compuestos Similares
4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid can be compared to other bicyclic compounds, such as:
Bicyclo[2.2.1]heptane-1-carboxylic acid: This compound has a similar bicyclic structure but with a different ring size and substitution pattern.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a smaller ring size and different chemical properties.
Propiedades
IUPAC Name |
4-bromobicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-7-2-1-6(3-7,4-7)5(9)10/h1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVCAKWMPGBPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8265079.png)
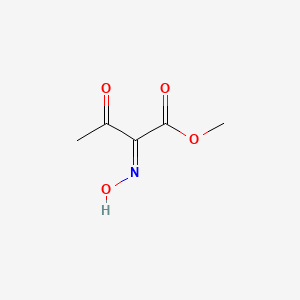
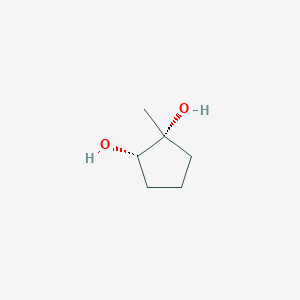
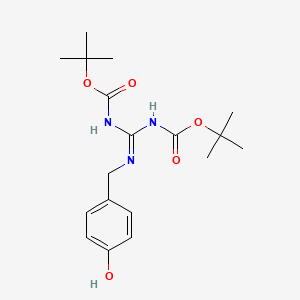
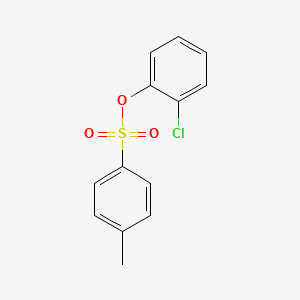
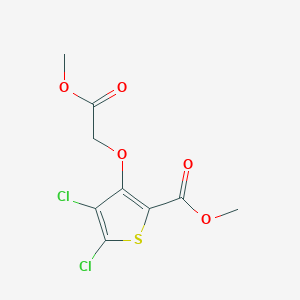
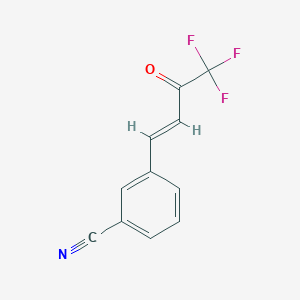
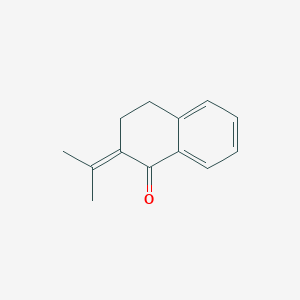
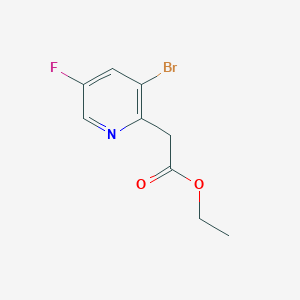
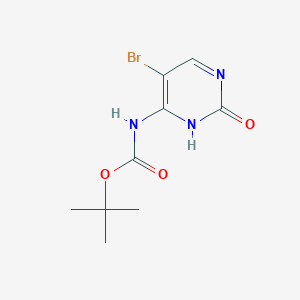
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B8265155.png)
![2-(2,2-Difluorospiro[3.3]heptan-6-yl)ethanol](/img/structure/B8265165.png)
